molecular formula C15H18BrN3O2 B1400947 2-Bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide CAS No. 875851-74-4

2-Bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide

Cat. No.: B1400947
CAS No.: 875851-74-4
M. Wt: 352.23 g/mol
InChI Key: RSLGQRKMKXCTMT-UHFFFAOYSA-N
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Description

2-Bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide is a chemical compound belonging to the class of pyrazolone derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide typically involves the following steps:

  • Formation of the Pyrazolone Core: : The pyrazolone core can be synthesized by reacting phenylhydrazine with a β-keto ester or β-diketone under acidic conditions.

  • Bromination: : The pyrazolone core is then brominated using bromine in the presence of a suitable catalyst.

  • Amide Formation: : The final step involves the reaction of the brominated pyrazolone with butanamide under basic conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles replace the bromine.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

  • Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: : Nucleophiles like sodium iodide (NaI) or potassium fluoride (KF)

Major Products Formed

  • Oxidation: : Carboxylic acids or ketones

  • Reduction: : Alcohols or amines

  • Substitution: : Iodides or fluorides

Scientific Research Applications

2-Bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide has several scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide exerts its effects involves:

  • Molecular Targets: : The compound interacts with specific enzymes or receptors in the body.

  • Pathways Involved: : It may modulate signaling pathways related to inflammation, pain, or microbial growth.

Comparison with Similar Compounds

2-Bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide is unique due to its specific structural features and biological activities. Similar compounds include:

  • Antipyrine Derivatives: : These compounds share the pyrazolone core and are used for their analgesic and antipyretic properties.

  • Indole Derivatives: : These compounds contain the indole ring system and are known for their diverse biological activities.

Properties

IUPAC Name

2-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O2/c1-4-12(16)14(20)17-13-10(2)18(3)19(15(13)21)11-8-6-5-7-9-11/h5-9,12H,4H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLGQRKMKXCTMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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